molecular formula C17H16 B14427345 4-(2-Methylphenyl)-1,2-dihydronaphthalene CAS No. 80710-76-5

4-(2-Methylphenyl)-1,2-dihydronaphthalene

Cat. No.: B14427345
CAS No.: 80710-76-5
M. Wt: 220.31 g/mol
InChI Key: HOYPANLMSPVIRF-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-1,2-dihydronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It features a naphthalene core with a 2-methylphenyl substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-(2-Methylphenyl)-1,2-dihydronaphthalene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylphenyl)-1,2-dihydrobenzene
  • 4-(2-Methylphenyl)-1,2-dihydroanthracene
  • 4-(2-Methylphenyl)-1,2-dihydropyrene

Uniqueness

4-(2-Methylphenyl)-1,2-dihydronaphthalene is unique due to its specific substitution pattern and the presence of both naphthalene and 2-methylphenyl moieties. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

80710-76-5

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

4-(2-methylphenyl)-1,2-dihydronaphthalene

InChI

InChI=1S/C17H16/c1-13-7-2-4-10-15(13)17-12-6-9-14-8-3-5-11-16(14)17/h2-5,7-8,10-12H,6,9H2,1H3

InChI Key

HOYPANLMSPVIRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CCCC3=CC=CC=C32

Origin of Product

United States

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